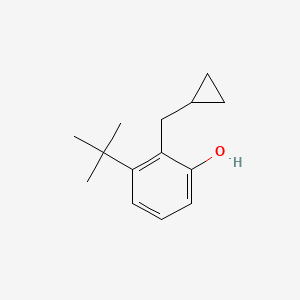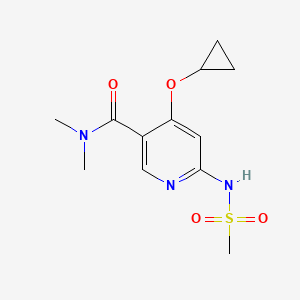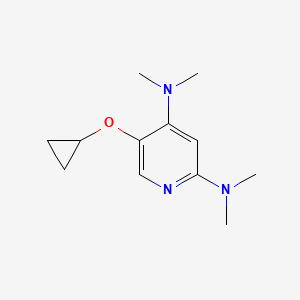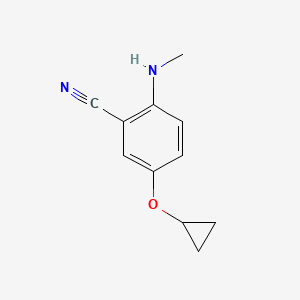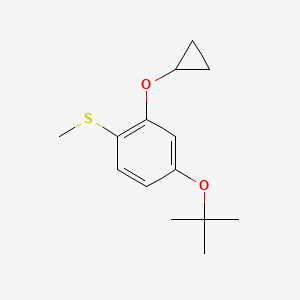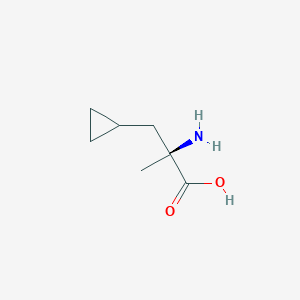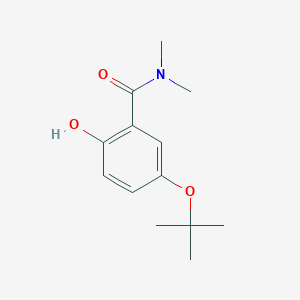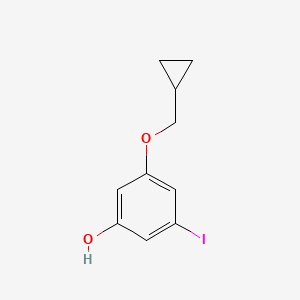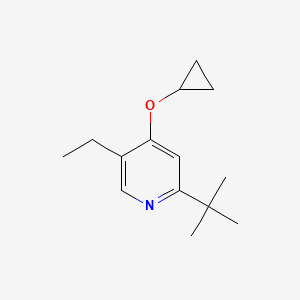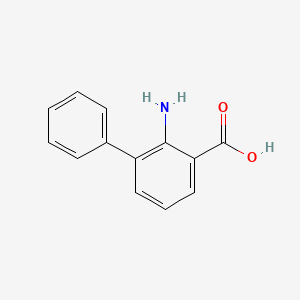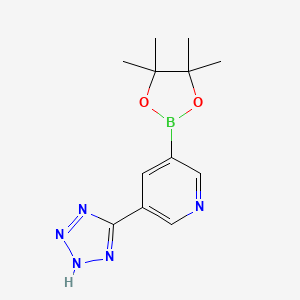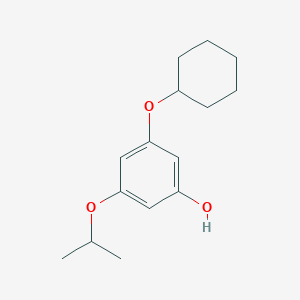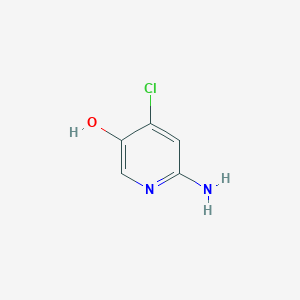
6-Amino-4-chloropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-4-chloropyridin-3-OL involves the bioconversion of 4-chloropyridin-2-amine. This process is most efficient at temperatures of 30°C and 35°C, with production rates of 7 mg (g biomass)^-1 h^-1 and 7.4 mg (g biomass)^-1 h^-1, respectively . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert various pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic approaches, such as employing whole cells of specific bacterial strains, offers a promising route for large-scale production due to the efficiency and selectivity of these biological systems .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution of the chlorine atom can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
6-Amino-4-chloropyridin-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Amino-4-chloropyridin-3-OL include:
- 4-Amino-6-chloropyridin-3-OL
- 6-Aminopyridin-3-OL
- 4-Chloropyridin-3-OL
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
6-amino-4-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8) |
Clave InChI |
KHDGLLSQHNZJOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


